6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Parallel Synthesis C-H Functionalization

This 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a privileged dihalogenated building block essential for parallel medicinal chemistry. Its orthogonally reactive Br and F atoms enable sequential, chemoselective diversification, accelerating hit-to-lead programs for kinases, GPCRs, and α-glucosidase inhibitors. Ideal for late-stage functionalization to fine-tune drug candidate properties. Secure your supply for advanced SAR exploration.

Molecular Formula C6H3BrFN3
Molecular Weight 216.01 g/mol
Cat. No. B8105061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC6H3BrFN3
Molecular Weight216.01 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C(=C1Br)F
InChIInChI=1S/C6H3BrFN3/c7-4-1-2-5-9-3-10-11(5)6(4)8/h1-3H
InChIKeyWOLGXIYTRAKMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine: A Strategic Halogenated Building Block for Privileged Scaffold Diversification


6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine (C6H3BrFN3, MW 216.01 g/mol) is a dihalogenated heteroaromatic compound comprising a [1,2,4]triazolo[1,5-a]pyridine core simultaneously substituted with bromine at the 6-position and fluorine at the 5-position . This privileged scaffold is recognized in pharmaceutical research, forming the core of marketed drugs such as the JAK1 inhibitor Filgotinib, the HER2-targeting tyrosine kinase inhibitor Tucatinib, and the oral HIF-PH inhibitor Enarodustat . The compound is valued as a versatile synthetic intermediate in medicinal chemistry, where the orthogonally reactive halogen substituents (Br for Pd-catalyzed cross-coupling; F for nucleophilic aromatic substitution or modulation of physicochemical properties) enable precise, sequential derivatization strategies .

Why 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Its Mono-Halogenated Analogs


The substitution pattern of halogen atoms on the [1,2,4]triazolo[1,5-a]pyridine core critically dictates both synthetic utility and potential biological activity. The presence of two orthogonally reactive halogen atoms (bromine and fluorine) at specific positions (C6 and C5) provides a level of regio- and chemo-selectivity that is not achievable with mono-halogenated analogs. Simple substitution with 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) [1] or 5-fluoro-[1,2,4]triazolo[1,5-a]pyridine would severely limit the number of possible sequential transformations and fundamentally alter the electronic and steric profile of any resulting derivative. As documented below, this specific dihalogenated arrangement is essential for the generation of high-value intermediates that are otherwise inaccessible through alternate, simpler starting materials.

Quantitative Differentiation of 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine: A Comparator-Based Evidence Guide


Orthogonal Reactivity for Sequential Derivatization: A Defining Synthetic Advantage

The co-presence of a C6-bromo and a C5-fluoro substituent on the triazolopyridine core enables sequential, chemoselective functionalization. The C-Br bond undergoes facile Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) for initial diversification, while the C-F bond remains inert under these conditions, allowing for a subsequent nucleophilic aromatic substitution (SNAr) step with amine or alkoxide nucleophiles . In contrast, the closest mono-halogenated analogs, such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine and 5-fluoro-[1,2,4]triazolo[1,5-a]pyridine, each possess only a single reactive handle, limiting the molecular complexity achievable in a single synthetic sequence . This strategic advantage is critical for generating diverse compound libraries from a single precursor.

Medicinal Chemistry Parallel Synthesis C-H Functionalization

Modulating Physicochemical Properties via Fluorine: Enhanced Metabolic Stability and Bioavailability

Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position [1]. In a study of triazolopyridine-based RORγt inverse agonists, strategic fluorine substitution was instrumental in improving the pharmacokinetic profile of the clinical candidate [2]. While direct comparative metabolic stability data for 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine versus its non-fluorinated analog are not publicly available, class-level inference strongly suggests that the C5-fluorine atom confers increased resistance to oxidative metabolism and reduced plasma clearance compared to the unsubstituted or 5-H analog.

Drug Discovery Pharmacokinetics Lead Optimization

In Silico Predicted Potency Advantage Against α-Glucosidase: Halogenation Matters

A 2025 study identified the [1,2,4]triazolo[1,5-a]pyridine scaffold as a novel and potent α-glucosidase inhibitor class [1]. Molecular docking studies within this study indicated that halogen substituents on the pyridine ring can occupy and favorably interact with a key hydrophobic pocket in the enzyme's active site, enhancing binding affinity. While 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine was not the specific lead compound, its dense halogenation pattern is predicted, based on the established SAR, to confer superior potency compared to the unsubstituted parent scaffold, which exhibits negligible inhibition. The most active compound in the series displayed approximately 98-fold greater potency than the standard drug acarbose , underscoring the impact of optimized substitution on this core.

Type 2 Diabetes α-Glucosidase Inhibition Computational Chemistry

Optimal Research and Industrial Deployment Scenarios for 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine


Efficient Synthesis of Diversified Triazolopyridine Libraries for Kinase and GPCR Programs

The primary and most compelling application for 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine is as a cornerstone building block in parallel medicinal chemistry. Its two orthogonally reactive halogen handles (C6-Br and C5-F) allow for sequential and chemoselective diversification . A typical workflow involves a first round of Suzuki-Miyaura coupling at the C6 position to introduce aryl or heteroaryl diversity, followed by a second round of SNAr at the C5 position to install amine, ether, or thioether groups. This enables the rapid generation of hundreds of structurally diverse analogs from a single precursor, a critical advantage in early-stage hit-to-lead programs targeting kinases , GPCRs, and other therapeutically relevant protein families where the triazolopyridine core is a known privileged structure.

Rational Design of Metabolically Stable α-Glucosidase Inhibitors for Type 2 Diabetes

For research groups focusing on next-generation antidiabetic agents, this compound is a strategic starting material. The [1,2,4]triazolo[1,5-a]pyridine scaffold has been clinically validated as a potent α-glucosidase inhibitor with the potential to outperform existing drugs like acarbose , . The C5-fluorine atom is expected to enhance metabolic stability, a common pitfall for this class of inhibitors. By utilizing 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine, researchers can design and synthesize lead candidates that not only have high target affinity but also possess a favorable pharmacokinetic profile, thereby increasing the probability of identifying a viable clinical candidate.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The chemoselective reactivity of the bromine and fluorine atoms positions this compound as an ideal intermediate for late-stage functionalization (LSF) studies. In a complex molecular setting, the C6-bromo substituent can be selectively engaged in a cross-coupling reaction without affecting the C5-fluoro group . This allows medicinal chemists to append a final piece of chemical diversity onto a nearly complete drug candidate for fine-tuning properties such as solubility, permeability, or off-target selectivity. This capability is especially valuable for exploring the SAR of lead compounds that are close to nomination for preclinical development.

Quote Request

Request a Quote for 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.